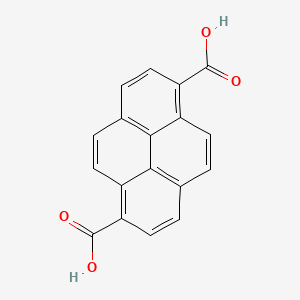![molecular formula C20H16N2 B3081395 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine CAS No. 110144-22-4](/img/structure/B3081395.png)
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine
描述
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine is an organic compound that features a unique structure with two pyridine rings connected by a phenyl group through ethenyl linkages.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine typically involves the following steps:
Formation of the intermediate: The initial step involves the synthesis of 4-(2-bromoethenyl)pyridine through the bromination of 4-vinylpyridine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(2-pyridin-4-ylethenyl)phenylboronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
化学反应分析
Types of Reactions
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Optoelectronics: Employed in the development of optoelectronic devices such as sensors and transistors.
Material Science: Utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses . The specific pathways and targets depend on the context of its application, whether in material science or biological research.
相似化合物的比较
Similar Compounds
4-(2-pyridin-4-ylethynyl)pyridine: Similar structure with an ethynyl linkage instead of an ethenyl linkage.
Pyridine derivatives: Various pyridine derivatives with different substituents and linkages.
Uniqueness
4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine is unique due to its specific ethenyl linkages connecting the pyridine rings through a phenyl group. This structure imparts distinct electronic and optical properties, making it valuable for applications in organic electronics and optoelectronics.
属性
IUPAC Name |
4-[2-[4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZWEROLVZUPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


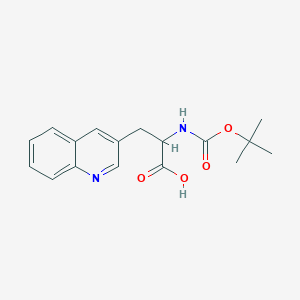
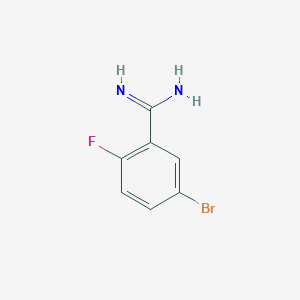
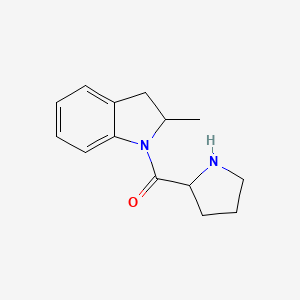
![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)
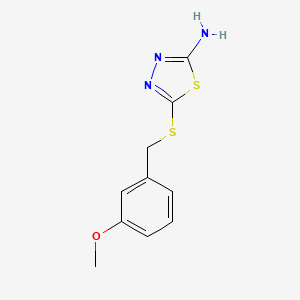
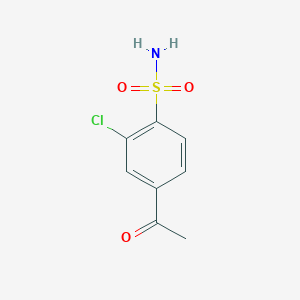
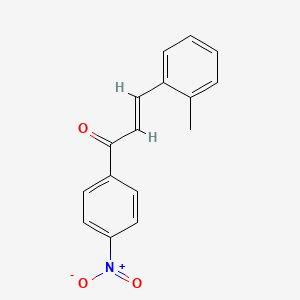
![N-[(4-chlorophenyl)(cyano)methyl]acetamide](/img/structure/B3081352.png)
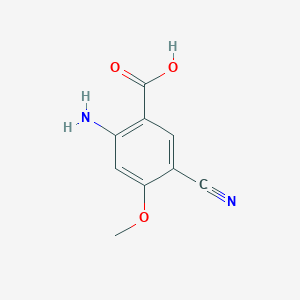
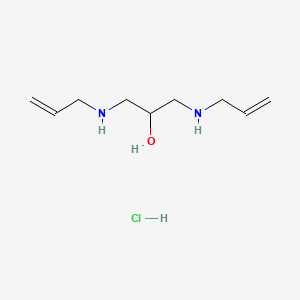
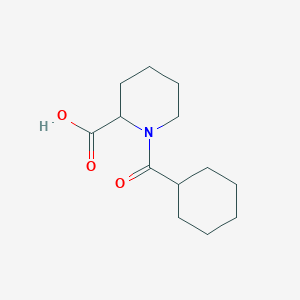
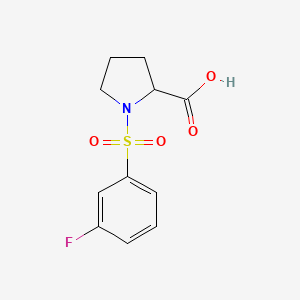
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)
